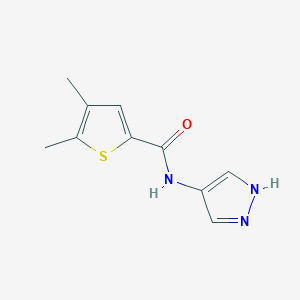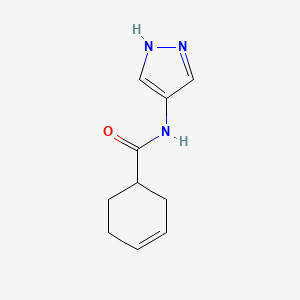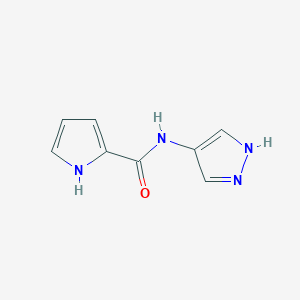
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea, also known as PTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMU is a white crystalline powder that is soluble in organic solvents and exhibits unique properties that make it a valuable compound in scientific research.
作用機序
The mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to react with carbonyl compounds to form imines, which can be further converted to amines. It has also been shown to react with isocyanates to form ureas.
Biochemical and Physiological Effects
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been shown to have antioxidant activity and to exhibit anti-inflammatory properties.
実験室実験の利点と制限
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents and catalysts. However, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has some limitations, including its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea. One potential area of research is the development of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea-based catalysts for asymmetric synthesis. Another potential area of research is the use of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
Conclusion
In conclusion, 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. Further research is needed to fully understand the mechanism of action of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea and its potential applications in medicine and pharmacology.
合成法
The synthesis of 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea involves the reaction of 1-phenyl-3-chloro-2-propanol with 2,2,6,6-tetramethylpiperidine, followed by the reaction of the resulting intermediate with urea. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent for the determination of aldehydes and ketones, as well as a catalyst for various organic reactions. 1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea has also been used as a ligand for the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
1-phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-15(2)10-13(11-16(3,4)19-15)18-14(20)17-12-8-6-5-7-9-12/h5-9,13,19H,10-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLUXLJLIZEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)








![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
